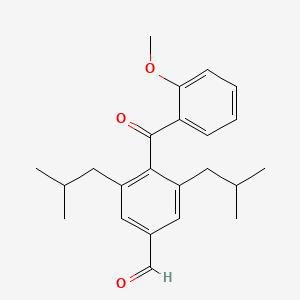
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde is an organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a benzene derivative, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and anhydrous conditions to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like KMnO4.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as NaBH4.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products
Oxidation: 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzoic acid.
Reduction: 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoyl chloride: Shares the methoxybenzoyl functional group but differs in its overall structure and reactivity.
Methyl benzoate: Another aromatic compound with different functional groups and applications.
Uniqueness
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Actividad Biológica
4-(2-Methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde, with the CAS number 137600-70-5, is an organic compound notable for its complex aromatic structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its antibacterial and antioxidant properties. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C23H28O3
- Molecular Weight : 352.5 g/mol
- IUPAC Name : this compound
- Physical Properties :
- Density: 1.023 g/cm³
- Flash Point: 205.9ºC
- Refractive Index: 1.524
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Friedel-Crafts Acylation : The initial step involves the acylation of a benzene derivative using strong acids like AlCl₃ as catalysts.
- Functional Group Modifications : Subsequent reactions may include oxidation and reduction processes to yield the final compound.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential bacterial enzymes. For example, studies have demonstrated that derivatives with similar structures can effectively inhibit the growth of various bacterial strains, including resistant strains .
Antioxidant Properties
Antioxidant activity has been observed in compounds with methoxybenzoyl groups. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The specific antioxidant mechanisms may involve the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) .
Case Studies and Research Findings
The biological activity of this compound may be attributed to its structural features that allow interaction with specific molecular targets:
- Antibacterial Mechanism : Inhibition of bacterial enzyme activity and disruption of cell wall integrity.
- Antioxidant Mechanism : Scavenging free radicals through electron donation.
- Anticancer Mechanism : Induction of apoptosis via tubulin inhibition.
Propiedades
Número CAS |
137600-70-5 |
|---|---|
Fórmula molecular |
C23H28O3 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
4-(2-methoxybenzoyl)-3,5-bis(2-methylpropyl)benzaldehyde |
InChI |
InChI=1S/C23H28O3/c1-15(2)10-18-12-17(14-24)13-19(11-16(3)4)22(18)23(25)20-8-6-7-9-21(20)26-5/h6-9,12-16H,10-11H2,1-5H3 |
Clave InChI |
QPXMCGIYMMUZJG-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2OC)CC(C)C)C=O |
SMILES canónico |
CC(C)CC1=CC(=CC(=C1C(=O)C2=CC=CC=C2OC)CC(C)C)C=O |
Sinónimos |
3,5-DIISOBUTYL-4-(2-METHOXYBENZOYL)-OXO-TOLUENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















